Cas no 1806908-06-4 (4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine)

4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine
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- Inchi: 1S/C6H2BrF3N2O2/c7-2-1-3(12(13)14)11-6(10)4(2)5(8)9/h1,5H
- InChI Key: CGCKEKCLTBJBIX-UHFFFAOYSA-N
- SMILES: BrC1C=C([N+](=O)[O-])N=C(C=1C(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- XLogP3: 2.8
- Topological Polar Surface Area: 58.7
4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029062097-500mg |
4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine |
1806908-06-4 | 97% | 500mg |
$1,646.30 | 2022-03-31 | |
Alichem | A029062097-1g |
4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine |
1806908-06-4 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029062097-250mg |
4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine |
1806908-06-4 | 97% | 250mg |
$960.00 | 2022-03-31 |
4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine Related Literature
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1. Back matter
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine
4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine: A Comprehensive Overview
The compound 4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine (CAS No. 1806908-06-4) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatile reactivity. The presence of multiple functional groups, such as bromine, difluoromethyl, fluoro, and nitro groups, makes this compound a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and development. The nitro group in the molecule is known to enhance the electron-withdrawing effects, which can significantly influence the electronic properties of the pyridine ring. This makes the compound an attractive candidate for designing bioactive molecules with specific pharmacological profiles. For instance, the difluoromethyl group introduces steric hindrance and additional electronic effects, which can modulate the binding affinity of the molecule to biological targets such as enzymes or receptors.
In terms of synthesis, 4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine is typically prepared through a multi-step process involving nucleophilic aromatic substitution and electrophilic substitution reactions. The bromination and fluorination steps are critical in determining the final structure and purity of the compound. Researchers have explored various catalysts and reaction conditions to optimize the yield and selectivity of these reactions. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.
The structural complexity of this compound also makes it a valuable tool in studying chemical reactivity and selectivity. The interplay between the electron-withdrawing groups (such as nitro and bromo) and electron-donating groups (such as difluoromethyl) creates a unique electronic environment on the pyridine ring. This has been exploited in designing novel catalytic systems for organic transformations. For instance, recent studies have demonstrated that this compound can act as a ligand in transition metal-catalyzed reactions, enabling efficient cross-coupling processes.
From an applications perspective, 4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine has shown promise in agrochemical research. Its ability to inhibit specific enzymes involved in plant pathogenic processes makes it a potential candidate for developing new classes of pesticides or fungicides. Additionally, its role as an intermediate in pharmaceutical synthesis has been explored, particularly in the design of anticancer agents targeting specific signaling pathways.
In conclusion, 4-Bromo-3-(difluoromethyl)-2-fluoro-6-nitropyridine (CAS No. 1806908-06-4) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique combination of functional groups provides a rich platform for further research and development. As ongoing studies continue to uncover new insights into its chemical properties and biological activities, this compound is poised to play an increasingly important role in advancing modern chemistry and its practical applications.
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